molecular formula C11H21NO3 B1290350 Tert-butyl 3-hydroxyazepane-1-carboxylate CAS No. 478841-10-0

Tert-butyl 3-hydroxyazepane-1-carboxylate

Cat. No. B1290350
M. Wt: 215.29 g/mol
InChI Key: YLXNIRRSRXUTCK-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxyazepane-1-carboxylate is a compound of interest in the field of organic chemistry, particularly in the synthesis of pharmaceutical intermediates. It is a chiral molecule that can exist in enantiomerically pure forms, which is crucial for the development of drugs with specific biological activities.

Synthesis Analysis

The synthesis of related tert-butyl carboxylate compounds has been demonstrated in several studies. For instance, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was established for multikilogram production, starting from commercially available aminopropanol and using intramolecular Fukuyama–Mitsunobu cyclization . Another study reported the parallel kinetic resolution of tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates, which is a method that could potentially be adapted for the synthesis of tert-butyl 3-hydroxyazepane-1-carboxylate .

Molecular Structure Analysis

The molecular structure of tert-butyl 3-hydroxyazepane-1-carboxylate has been characterized using chiral supercritical fluid chromatography (SFC) to isolate the enantiomerically pure form . This technique allows for the separation of enantiomers and provides a method for obtaining pure compounds necessary for the development of enantiomerically pure drugs.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl carboxylate derivatives has been explored in various contexts. For example, tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives have been synthesized and reacted with L-selectride to yield cis isomers, and subsequent reactions have afforded the trans isomers . These studies demonstrate the versatility of tert-butyl carboxylate compounds in chemical transformations, which could be relevant for the manipulation of tert-butyl 3-hydroxyazepane-1-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carboxylate derivatives are influenced by their molecular structure. For instance, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using X-ray diffraction, revealing a monoclinic space group and a 1:1 ratio of diastereomers in the crystal . Similarly, the chiral version of this compound was characterized, showing an orthorhombic space group and confirming its chirality . These findings are important for understanding the crystalline properties of tert-butyl carboxylate derivatives, which can impact their solubility, stability, and reactivity.

Scientific Research Applications

Enantiomeric Resolution and Characterization

  • Tert-butyl 3-hydroxyazepane-1-carboxylate has been explored for its enantiomeric resolution using chiral supercritical fluid chromatography. This process allows for the isolation of enantiomerically pure compounds, which is critical in various applications including pharmaceuticals and agrochemicals. The research demonstrated efficient separation of dextrogyre enantiomers, contributing to the field of stereochemistry (Carry et al., 2013).

Synthesis and Utility in Drug Development

  • The compound plays a role in the synthesis of structurally significant intermediates, such as in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the development of Rho-kinase inhibitors. This highlights its utility in the synthesis of complex organic molecules, particularly in the pharmaceutical industry (Gomi et al., 2012).

Metabolic Studies

  • The metabolism of related compounds, such as 3,5-di-tert.-butyl-4-hydroxytoluene, has been studied in both rats and humans. This research provides insights into the metabolic pathways and potential toxicological profiles of tert-butyl compounds, which is valuable for assessing the safety of chemicals that include such moieties (Daniel et al., 1968).

Role in Advanced Material Synthesis

  • Tert-butyl 3-hydroxyazepane-1-carboxylate and its derivatives have been used in the synthesis of high molecular weight polysilsesquioxanes with carboxylate functionalities. These materials have potential applications in areas such as heavy metal scavenging, illustrating the compound's versatility in materials science (Rahimian et al., 2002).

Protective Group in Fluorous Synthesis

  • As a fluorous derivative, tert-butyl alcohol has been evaluated for its role as a protective group in fluorous synthesis. This research contributes to the field of fluorous chemistry, which is significant for its applications in separation science and green chemistry (Pardo et al., 2001).

properties

IUPAC Name

tert-butyl 3-hydroxyazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXNIRRSRXUTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629069
Record name tert-Butyl 3-hydroxyazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxyazepane-1-carboxylate

CAS RN

478841-10-0
Record name tert-Butyl 3-hydroxyazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JC Carry, E Brohan, S Perron… - … Process Research & …, 2013 - ACS Publications
… In the course of our studies, we required (S)-tert-butyl-3-hydroxyazepane-1-carboxylate to use as a key synthetic intermediate. Although simple, the latter is not commercially available …
Number of citations: 8 pubs.acs.org
C Li, Y Liu, XQ Pei, ZL Wu - Process Biochemistry, 2017 - Elsevier
… (S)-tert-butyl 3-hydroxyazepane-1-carboxylate (S)-11b: 30.9 mg, 72% yield; [α] D 25 +33.6 (c 1.06, CHCl 3 ); lit. [29] [α] D 25 +32.1 (c 1, CHCl 3 , 98% ee); 1 H NMR (600 MHz, CDCl 3 ) …
Number of citations: 9 www.sciencedirect.com
J Choi, NN Yadav, HJ Ha - Asian Journal of Organic Chemistry, 2017 - Wiley Online Library
The formation of the stable form of 1‐azabicyclo[4.1.0]heptane tosylate was successfully achieved from 2‐[4‐tolenesulfonyloxybutyl]aziridine, by stirring in MeCN at room temperature. …
Number of citations: 25 onlinelibrary.wiley.com
ALA Puchlopek‐Dermenci… - Practical Synthetic …, 2020 - Wiley Online Library
… Another example employing SFC includes the resolution of commercially available racemic tert-butyl-3hydroxyazepane-1-carboxylate.The (S)-enantiomer was desired as a key …
Number of citations: 0 onlinelibrary.wiley.com
NN Yadav, YG Lee, N Srivastava, HJ Ha - Frontiers in Chemistry, 2019 - frontiersin.org
Alkylative ring-opening of bicyclic aziridinium ion generated from 4-hydroxybutylaziridine with organocopper reagent was achieved successfully to afford 2-alkylsubstituted piperidine in …
Number of citations: 4 www.frontiersin.org
JS Barber, MM Yamano, M Ramirez, ER Darzi… - Nature …, 2018 - nature.com
For over a century, the structures and reactivities of strained organic compounds have captivated the chemical community. Whereas triple-bond-containing strained intermediates have …
Number of citations: 69 www.nature.com

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